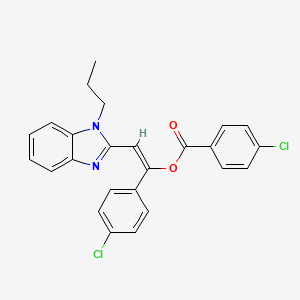![molecular formula C21H16N4O2 B5265856 N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide](/img/structure/B5265856.png)
N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide, also known as PPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PPQ belongs to the class of quinoxaline derivatives that are known for their diverse biological activities.
作用机制
The mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activation of Akt and ERK1/2, which are key signaling pathways involved in cancer cell growth and survival. This compound has also been shown to inhibit the activity of reverse transcriptase, which is essential for the replication of HIV-1 and HCV.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the major advantages of N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide is its potent anticancer activity against various cancer cell lines. This compound has also been shown to have neuroprotective effects and to inhibit the replication of viruses such as HIV-1 and HCV. However, the limitations of this compound include its poor solubility in water, which may limit its bioavailability, and its potential toxicity at high concentrations.
未来方向
There are several future directions for N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. This compound may also have potential applications in the treatment of other diseases, such as autoimmune disorders and metabolic disorders. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
合成方法
The synthesis of N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide involves the reaction of 2-phenoxypyridine-3-carbaldehyde with ethyl quinoxaline-5-carboxylate in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by reduction with sodium borohydride to yield this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various types of cancer, neurodegenerative disorders, and infectious diseases. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to inhibit the replication of viruses such as HIV-1 and HCV.
属性
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-20(17-9-4-10-18-19(17)23-13-12-22-18)25-14-15-6-5-11-24-21(15)27-16-7-2-1-3-8-16/h1-13H,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPBNVXCZROWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-dimethoxyphenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5265798.png)
![methyl 2-methyl-7-(2-methylphenyl)-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5265805.png)
![{3-[(2-fluorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5265808.png)

![4-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5265811.png)
![2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5265816.png)

![1-methyl-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5265835.png)
![4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5265848.png)
![1-{3-[(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5265863.png)

![methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5265877.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-pyrrol-2-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5265891.png)
![2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5265899.png)
